2-(Methylamino)-1,3-thiazole-5-carboxylic acid

Description

Molecular Structure and Functional Groups

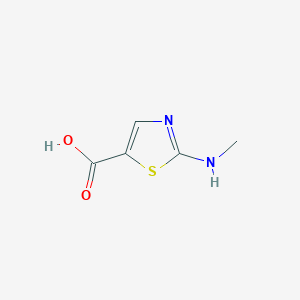

2-(Methylamino)-1,3-thiazole-5-carboxylic acid (CAS: 1199216-02-8, 1393525-02-4) is a heterocyclic compound with the molecular formula $$ \text{C}5\text{H}6\text{N}2\text{O}2\text{S} $$ and a molecular weight of 158.18 g/mol. Its structure comprises a thiazole ring—a five-membered aromatic system containing sulfur at position 1 and nitrogen at position 3—with a methylamino group (-NHCH$$_3$$) at position 2 and a carboxylic acid (-COOH) at position 5. The functional groups contribute to its reactivity: the carboxylic acid enables hydrogen bonding and salt formation, while the methylamino group participates in nucleophilic interactions.

The planar thiazole ring facilitates π-π stacking and conjugation, with the electron-withdrawing carboxylic acid and electron-donating methylamino group creating a polarized electronic environment. This polarization influences solubility, with the compound exhibiting partial solubility in polar solvents like methanol and water.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Analysis

$$ ^1\text{H} $$ NMR spectra (DMSO-d$$_6$$) reveal distinct proton environments:

- The methylamino group (-NHCH$$_3$$) appears as a singlet at δ 2.80–2.85 ppm for the methyl protons.

- The thiazole ring protons resonate as singlets: the proton adjacent to the carboxylic acid (position 4) at δ 7.60–7.70 ppm and the proton near the methylamino group (position 2) at δ 7.20–7.30 ppm.

- The carboxylic acid proton is typically absent due to exchange broadening but may appear as a broad peak near δ 12.5–13.0 ppm.

$$ ^{13}\text{C} $$ NMR data confirm the functional groups:

Infrared (IR) and Mass Spectrometry (MS) Profiling

IR spectra (KBr) show characteristic bands:

- Broad O-H stretch (2500–3500 cm$$^{-1}$$) from carboxylic acid dimerization.

- C=O stretch at 1680–1710 cm$$^{-1}$$.

- Thiazole ring vibrations: C=N stretch at 1600–1640 cm$$^{-1}$$ and C-S-C bend at 690–720 cm$$^{-1}$$.

MS analysis (EI mode) reveals a molecular ion peak at m/z 158.18 (M$$^+$$), with fragmentation peaks at m/z 113 (loss of COOH) and m/z 85 (thiazole ring cleavage).

UV-Vis Absorption and Fluorescence Properties

UV-Vis spectra (methanol) exhibit absorption maxima at 210 nm (π→π* transition of the thiazole ring) and 270 nm (n→π* transition of the carboxylic acid). Fluorescence emission is weak ($$\lambda_{\text{em}}$$ = 320–340 nm) due to non-radiative decay from the thiazole ring’s excited state.

Conformational Analysis

Density Functional Theory (DFT) Studies

DFT calculations (B3LYP/6-311++G(d,p)) identify four conformers based on carboxylic acid orientation:

- T5CA_1 : Planar carboxylic group (C-C-OH), lowest energy (0 kJ/mol).

- T5CA_2 : Slight torsion (ΔE = +0.14 kJ/mol).

- T5CA_3 : Non-planar O=C-OH (ΔE = +27.11 kJ/mol).

- T5CA_4 : Severe torsion (ΔE = +29.84 kJ/mol).

The planar conformer (T5CA_1) dominates in polar solvents due to stabilization via intramolecular hydrogen bonding.

Thermodynamic and Kinetic Properties

Thermodynamic parameters (DFT-derived):

- Boiling point : 301.2 ± 15.0°C (predicted).

- Melting point : 209°C (in aqueous solution).

- Solubility : Moderate in methanol (≈50 mg/mL) and water (≈20 mg/mL) at 25°C.

Kinetic studies indicate slow hydrolysis of the methylamino group under acidic conditions (half-life >24 h at pH 2). The carboxylic acid undergoes esterification with alcohols (e.g., methanol) at 60–80°C, catalyzed by HCl.

Properties

IUPAC Name |

2-(methylamino)-1,3-thiazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O2S/c1-6-5-7-2-3(10-5)4(8)9/h2H,1H3,(H,6,7)(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHZXOWLIXHSMNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NC=C(S1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1393525-02-4 | |

| Record name | 2-(methylamino)-1,3-thiazole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

2-(Methylamino)-1,3-thiazole-5-carboxylic acid is a thiazole derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the compound's biological properties, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The chemical structure of this compound features a thiazole ring with a methylamino group and a carboxylic acid functional group. This configuration is crucial for its biological activity, as modifications to these groups can significantly alter the compound's efficacy.

Antimicrobial Activity

In vitro Studies:

Recent studies have demonstrated that this compound exhibits notable antimicrobial properties. For instance, it has been tested against various bacterial strains, yielding minimum inhibitory concentration (MIC) values that indicate strong antibacterial effects.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 4.0 |

| Escherichia coli | 8.0 |

| Enterococcus faecalis | 16.0 |

These results suggest that the compound is particularly effective against Gram-positive bacteria, with lower MIC values indicating higher potency.

Case Study:

In a study published in the Journal of Medicinal Chemistry, researchers evaluated the antimicrobial activity of several thiazole derivatives, including this compound. The compound demonstrated significant inhibition of bacterial growth compared to standard antibiotics, suggesting its potential as an alternative therapeutic agent against resistant strains .

Anticancer Activity

The anticancer potential of this compound has also been explored. The compound has shown promise in inhibiting cell proliferation in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

Mechanism of Action:

Research indicates that this compound may inhibit specific mitotic kinesins, which are essential for proper cell division. For instance, it has been reported to inhibit HSET (KIFC1), leading to multipolar spindle formation and subsequent cell death in centrosome-amplified cancer cells . This mechanism highlights the compound's potential as a targeted cancer therapy.

Summary of Findings

The biological activity of this compound is characterized by:

- Antimicrobial Efficacy: Effective against a range of bacterial strains with low MIC values.

- Anticancer Properties: Induces apoptosis and disrupts mitotic processes in cancer cells.

- Potential for Further Development: Its unique structure and activity profile make it a candidate for further pharmacological development.

Scientific Research Applications

Antitumor Activity

Research indicates that derivatives of 2-(methylamino)-1,3-thiazole-5-carboxylic acid exhibit potent antitumor properties. A notable study demonstrated that certain thiazole derivatives inhibited cell proliferation in leukemia models, suggesting their potential as anticancer agents. The compound's mechanism of action likely involves interactions with specific molecular targets related to cancer cell growth and survival.

Antimicrobial Properties

Thiazole derivatives have shown promising antimicrobial activity against resistant bacterial strains. For example, compounds derived from this compound were evaluated for their effectiveness against various pathogens, demonstrating significant bioactivity . This property is crucial in addressing the growing challenge of antibiotic resistance.

Antifilarial Activity

The compound has also been investigated for its antifilarial properties. One study highlighted its effectiveness against adult worms of Acanthocheilonema viteae, indicating its potential use in treating filarial infections.

Herbicidal Activity

In agriculture, thiazole derivatives have been explored as herbicides. Compounds synthesized from this compound showed moderate to good herbicidal activities, suggesting their viability as lead compounds for plant protection strategies. This application is particularly relevant in developing sustainable agricultural practices.

Fungicidal and Antiviral Activities

Additionally, some derivatives have exhibited fungicidal and antiviral activities, providing new avenues for crop protection against fungal and viral diseases affecting agricultural yields.

Chemical Synthesis

Thiazole derivatives are valuable in chemical synthesis due to their unique electronic structures and reactivity. The synthesis of novel materials with specific optical properties has been facilitated by the incorporation of thiazole moieties. For instance, density functional theory studies have provided insights into the electronic characteristics of these compounds, which can be leveraged in designing advanced materials.

Case Studies and Research Findings

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Structural and Functional Analysis

- Amino Group Modifications: The methylamino group in the parent compound provides moderate hydrophilicity and hydrogen-bonding capacity. Bulky substituents like Boc () or phenyl () introduce steric hindrance and electronic effects, impacting reactivity in coupling reactions.

Electron-Withdrawing Groups :

Biological Implications :

Q & A

Q. What are the common synthetic routes for preparing 2-(Methylamino)-1,3-thiazole-5-carboxylic acid?

- Methodological Answer : The synthesis typically involves cyclization or condensation reactions. For example, analogous thiazole-carboxylic acids are synthesized via:

- Condensation : Reacting 2-aminothiazole derivatives with aldehydes or ketones in acetic acid under reflux, followed by cyclization (e.g., using sodium acetate as a base) .

- Cyclization of thiourea derivatives : Thiourea reacts with α-halo carbonyl compounds (e.g., chloroacetic acid) in the presence of sodium acetate and acetic acid .

- Key reagents : Acetic acid, sodium acetate, and chloroacetic acid are commonly used. Reaction times range from 3–5 hours under reflux .

Q. How can researchers characterize the purity and structural identity of this compound?

- Methodological Answer :

- Melting point analysis : Compare observed melting points with literature values (e.g., 148–149°C for structurally similar thiazole-carboxylic acids) .

- Spectroscopy :

- NMR : Confirm the presence of the methylamino group (δ ~2.5–3.0 ppm for CH₃-NH) and carboxylic acid proton (broad peak at δ ~10–12 ppm).

- IR : Identify the carboxylic acid C=O stretch (~1700 cm⁻¹) and N-H stretches (~3300 cm⁻¹) .

- HPLC : Assess purity using reverse-phase chromatography with UV detection at 254 nm .

Q. What are the solubility properties of this compound in common solvents?

- Methodological Answer :

- Polar aprotic solvents : Soluble in DMF and DMSO due to hydrogen bonding with the carboxylic acid group .

- Aqueous solubility : Limited solubility in water at neutral pH but improves under basic conditions (e.g., sodium bicarbonate buffer) .

- Ethanol/acetone : Moderate solubility, often used for recrystallization .

Advanced Research Questions

Q. What strategies can mitigate regioselectivity challenges during the synthesis of substituted thiazole-carboxylic acids?

- Methodological Answer :

- Protecting groups : Temporarily protect the carboxylic acid (e.g., as an ethyl ester) to direct substitution to the thiazole ring’s 2- or 5-positions .

- Catalysts : Use nano-ZnO or mesoporous titania-alumina mixed oxides (MTAMO) to enhance reaction specificity .

- Temperature control : Lower reaction temperatures (e.g., 0–5°C) reduce side reactions in electrophilic substitutions .

Q. How does the methylamino group influence the electronic and biological properties of the thiazole ring?

- Methodological Answer :

- Electronic effects : The methylamino group donates electrons via resonance, increasing electron density at the 5-carboxylic acid position, which enhances hydrogen-bonding potential .

- Biological implications : Derivatives with electron-donating groups (e.g., methylamino) show improved binding to enzymes like AMPK or CDK1, as seen in structurally related thiazole-carboxamides .

Q. How can researchers resolve contradictions in reported biological activities of thiazole-carboxylic acid derivatives?

- Methodological Answer :

- Dose-response studies : Validate activity across multiple concentrations (e.g., 1–100 μM) to rule out non-specific effects .

- Structural analogs : Compare activity of the methylamino derivative with unsubstituted or methyl-substituted analogs to isolate the role of the NH group .

- Mechanistic assays : Use kinase inhibition assays (e.g., AMPK or GSK-3β) to confirm target specificity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.